8-Bromoimidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound characterized by its imidazo and pyrimidine rings, featuring a bromine atom at the 8-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its unique structural properties.
The compound can be classified under the broader category of brominated heterocycles, specifically within the imidazo[1,2-c]pyrimidine derivatives. It is recognized for its relevance in various chemical and biological applications, including drug discovery and development. The molecular formula for 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one is C7H6BrN3O, with a molecular weight of approximately 232.04 g/mol.
The synthesis of 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one can be achieved through several methods, often involving the bromination of precursor compounds followed by cyclization reactions:
The molecular structure of 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one features:
The InChI Key for this compound is LYIFSMZFQJIBHP-UHFFFAOYSA-N
, and its Canonical SMILES representation is C1=C(N=C(N1)C(=O)N)C(=C2C=CN=CN2)Br
.
8-Bromoimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions:
The mechanism of action for 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one largely depends on its specific biological targets:
Research has indicated that compounds with similar structures exhibit anticancer and antimicrobial activities, suggesting that 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one could possess similar properties.
The physical properties of 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one include:
Chemical properties include:
8-Bromoimidazo[1,2-c]pyrimidin-5(6H)-one has several potential applications:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7